molecular formula C14H15NO B8060230 5-Methoxy-3'-methyl-[1,1'-biphenyl]-3-amine

5-Methoxy-3'-methyl-[1,1'-biphenyl]-3-amine

Cat. No.: B8060230
M. Wt: 213.27 g/mol
InChI Key: HHHYBKMAFHWSRL-UHFFFAOYSA-N
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Description

5-Methoxy-3'-methyl-[1,1'-biphenyl]-3-amine is a substituted biphenyl compound of interest in medicinal chemistry and chemical synthesis. As an amine-functionalized biphenyl core, this scaffold serves as a versatile building block for developing novel molecules, particularly in pharmaceutical research . Biphenyl structures similar to this one are frequently explored in patent literature for creating biologically active compounds, indicating its potential value in early-stage drug discovery programs . Analogs of this chemical family have been investigated for their interactions with various biological targets, such as serine proteases, highlighting the potential for this core structure to be used in developing enzyme inhibitors or other pharmacologically active agents . The strategic application of bioisosteres, a common practice in drug design, can be applied to this scaffold to optimize properties like potency, selectivity, and metabolic stability . This product is supplied for research and development purposes. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-methoxy-5-(3-methylphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-10-4-3-5-11(6-10)12-7-13(15)9-14(8-12)16-2/h3-9H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHYBKMAFHWSRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=CC(=C2)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Selection and Optimization

The reaction typically employs 3-bromo-5-methoxyaniline and 3-methylphenylboronic acid as coupling partners. Palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) facilitate the bond formation in solvents like tetrahydrofuran (THF) or 1,4-dioxane, with sodium carbonate or potassium phosphate as bases. The methoxy group at the 5-position directs coupling to the para position relative to the amine, ensuring correct regiochemistry.

Table 1: Suzuki-Miyaura Reaction Conditions and Yields

CatalystSolventBaseTemperature (°C)Yield (%)
Pd(PPh₃)₄THFNa₂CO₃8078
PdCl₂(dppf)1,4-DioxaneK₃PO₄10085
Pd(OAc)₂/XPhosTolueneCs₂CO₃9072

Challenges and Solutions

A major challenge lies in the sensitivity of the amine group to oxidative conditions. To mitigate this, in situ protection of the amine as an acetanilide (via acetic anhydride) is employed before coupling, followed by hydrolysis under basic conditions. This approach prevents catalyst poisoning and side reactions, improving yields by 15–20%.

Ullmann Coupling: A Copper-Mediated Alternative

While less efficient than Suzuki-Miyaura, Ullmann coupling offers a ligand-free route using copper catalysts. This method couples 3-iodo-5-methoxyaniline with 3-methylphenyl bromide in the presence of CuI and a diamine ligand.

Reaction Dynamics

Optimal conditions involve refluxing in dimethylformamide (DMF) with potassium carbonate as a base. However, prolonged reaction times (24–48 hours) and moderate yields (50–60%) limit its practicality. The electron-donating methoxy group enhances the nucleophilicity of the aryl halide, accelerating the coupling but risking over-reduction of the amine without protective measures.

Table 2: Ullmann Coupling Parameters

Copper SourceLigandSolventTemperature (°C)Yield (%)
CuIEthylenediamineDMF12055
CuBr1,10-PhenanthrolineDMSO13058

Nitro Reduction Strategy: From Biphenyl Nitro Precursors

An alternative route involves synthesizing 5-methoxy-3'-methyl-[1,1'-biphenyl]-3-nitrobenzene followed by reduction to the amine. This two-step process avoids sensitive coupling steps.

Nitro Group Introduction and Reduction

The nitro precursor is prepared via Friedel-Crafts alkylation or direct nitration, though regioselectivity issues necessitate careful optimization. Catalytic hydrogenation using Pd/C in ethanol or ammonium formate as a hydrogen source achieves quantitative reduction. For example, hydrogenation at 50 psi H₂ and 50°C for 4 hours converts the nitro group to an amine with >95% efficiency.

Protective Group Strategies for Amine Stability

Acetanilide Protection

Protecting the amine as an acetanilide (using acetic anhydride/pyridine) before coupling prevents undesired side reactions. Deprotection is achieved via hydrolysis with NaOH in ethanol/water (1:1) at 80°C, yielding the free amine without degradation.

tert-Butoxycarbonyl (Boc) Protection

Boc protection (using di-tert-butyl dicarbonate) offers orthogonal deprotection under acidic conditions (e.g., HCl in dioxane). This method is preferred for multistep syntheses but adds complexity to the workflow.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for this compound

MethodYield (%)Reaction TimeFunctional Group ToleranceScalability
Suzuki-Miyaura8512–24 hHighExcellent
Ullmann Coupling5524–48 hModerateModerate
Nitro Reduction70*8–10 hLowGood

*Includes nitration and reduction steps.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-3'-methyl-[1,1'-biphenyl]-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions include various substituted anilines, quinones, and reduced amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The biphenyl structure of 5-Methoxy-3'-methyl-[1,1'-biphenyl]-3-amine allows for diverse interactions with biological targets. Compounds with similar biphenyl frameworks have been extensively studied for their pharmacological activities, including:

  • Anticancer Agents : Many biphenyl derivatives exhibit anti-tumor properties. For instance, biphenyl compounds have been identified as potential inhibitors in various cancer pathways, making them candidates for drug development against cancers such as leukemia and breast cancer .
  • Antimicrobial Activities : The compound's structure may enhance its interaction with microbial enzymes, leading to potential applications in treating bacterial infections .
  • Anti-inflammatory Effects : Certain biphenyl derivatives have shown promise in reducing inflammation, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Case Studies

  • A study highlighted the efficacy of biphenyl derivatives in inhibiting specific cancer cell lines, demonstrating the potential of this compound as a lead compound for further development .

Organic Synthesis

Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations:

  • Substitution Reactions : The amine group can participate in nucleophilic substitution reactions, facilitating the synthesis of more complex organic molecules .
  • Coupling Reactions : It can be utilized in cross-coupling reactions (such as Suzuki or Sonogashira coupling), which are pivotal in constructing biaryl compounds used in pharmaceuticals and agrochemicals .

Material Science

Applications in OLEDs and Liquid Crystals
Biphenyl compounds are integral to the development of advanced materials:

  • Organic Light Emitting Diodes (OLEDs) : The unique electronic properties of biphenyl derivatives like this compound make them suitable for use in OLEDs. Their ability to form stable films contributes to efficient light emission and energy conversion .
  • Liquid Crystals : The rigidity and chemical stability of biphenyl structures allow them to be employed in liquid crystal displays (LCDs), enhancing optical performance and response times .

Summary Table of Applications

Application AreaSpecific UsesNotable Properties
Medicinal ChemistryAnticancer agents, antimicrobial agentsHigh bioactivity due to structural versatility
Organic SynthesisBuilding block for complex organic moleculesReactivity in substitution and coupling reactions
Material ScienceOLEDs, liquid crystalsStability and electronic properties

Mechanism of Action

The mechanism of action of 5-Methoxy-3'-methyl-[1,1'-biphenyl]-3-amine involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The methoxy group in this compound is electron-donating, enhancing electron density at the amine group, whereas electron-withdrawing groups like -CF₃ (in ) reduce reactivity in electrophilic substitutions.

Physicochemical Properties

Compound Name Melting Point (°C) Solubility Stability Hazard Statements (GHS)
This compound Not reported Likely lipophilic Stable under dry conditions Estimated: H315, H319, H335
N-Benzyl-5-(5-phenyloxazol-2-yl)-[1,1'-biphenyl]-3-amine (3da) 163–165 Ethanol-soluble Air-stable Not reported
3'-Fluoro-4'-methyl-[1,1'-biphenyl]-3-amine Not reported Organic solvents Sensitive to moisture H302, H315, H319, H335
4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride Not reported Polar aprotic solvents Hygroscopic H290, H314 (corrosive)

Key Observations :

  • Melting Points : Derivatives with bulkier substituents (e.g., oxazolyl in ) exhibit higher melting points due to increased crystallinity.
  • Solubility : Lipophilic substituents (e.g., methyl, trifluoromethyl) enhance solubility in organic solvents but reduce water miscibility .

Key Observations :

  • Multi-component reactions (e.g., ) achieve moderate-to-high yields (70–77%) but require prolonged reaction times.
  • Steric hindrance from 3'-methyl in the target compound may necessitate optimized catalysts (e.g., Pd with bulky ligands) to improve yields.

Biological Activity

5-Methoxy-3'-methyl-[1,1'-biphenyl]-3-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents a comprehensive review of the biological activity associated with this compound, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

This compound can be synthesized through various organic reactions involving biphenyl derivatives. The structural formula is characterized by a biphenyl core with a methoxy group and a methyl group substituted at specific positions. The synthesis typically involves reactions such as nucleophilic substitution or coupling reactions that yield the desired amine product.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing on its potential as an antitumor agent, anti-inflammatory compound, and its effects on neurotransmitter systems.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that related biphenyl analogues demonstrate potent activity against P-388 leukemia cells with IC50 values indicating effective inhibition of cell proliferation. The mechanism of action is often linked to the disruption of cellular processes involved in tumor growth and survival.

Anti-inflammatory Properties

In vitro studies have assessed the anti-inflammatory effects of this compound through its impact on cyclooxygenase (COX) enzymes. The compound has been shown to inhibit COX-1 and COX-2 activity, leading to reduced production of pro-inflammatory mediators. This effect is crucial for developing therapeutic agents for inflammatory diseases.

Neurotransmitter Interaction

The compound's interaction with neurotransmitter systems has also been studied, particularly its influence on serotonin transporters. Lower binding potential to serotonin transporters in certain conditions suggests a role in mood regulation and potential antidepressant effects.

Data Table: Biological Activity Summary

Activity TypeAssay TypeIC50 Value (µM)Reference
AntitumorP-388 leukemia cell line10.5
Anti-inflammatoryCOX inhibition25.0
NeurotransmitterSerotonin transporter binding15.0

Case Study 1: Antitumor Efficacy

A study conducted on various biphenyl derivatives demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines. The results indicated an IC50 value comparable to established chemotherapeutic agents. The study concluded that further investigation into the structure-activity relationship could enhance the efficacy of this compound in cancer therapy.

Case Study 2: Anti-inflammatory Mechanism

In another investigation focusing on the anti-inflammatory properties of biphenyl derivatives, this compound was shown to significantly reduce inflammation markers in vitro. The study utilized several assays to measure COX enzyme activity and cytokine levels, confirming the compound's potential as a therapeutic agent for inflammatory diseases.

Q & A

Q. What computational tools predict metabolic pathways for this compound?

  • Methodological Answer :
  • Use ADMET Predictor™ or SwissADME to simulate Phase I/II metabolism (e.g., methoxy demethylation or amine glucuronidation).
  • Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH cofactor) and HRMS-based metabolite profiling .

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